6-(furan-2-yl)-2-{[(5-methyl-1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
6-(furan-2-yl)-2-[(6-methyl-1H-benzimidazol-2-yl)methylsulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N4OS/c1-11-4-5-14-15(7-11)26-18(25-14)10-29-19-12(9-24)13(20(21,22)23)8-16(27-19)17-3-2-6-28-17/h2-8H,10H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEFFERWONZFLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)CSC3=C(C(=CC(=N3)C4=CC=CO4)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Key Precursors
- Pyridine-3-carbonitrile backbone : Synthesized via cyclization of substituted acrylonitriles or Suzuki-Miyaura coupling of boronic acids with halogenated pyridines .
- Benzodiazole-thioether linkage : Formed by nucleophilic substitution between 2-chloromethyl-5-methylbenzimidazole and a thiol-containing pyridine intermediate .
Stepwise Assembly (Representative Pathway)
Nitrile Group Reactivity
- Hydrolysis : Under acidic (H₂SO₄/H₂O) or basic (NaOH/EtOH) conditions, the nitrile converts to a carboxylic acid or amide, respectively .
- Reduction : Catalytic hydrogenation (H₂, Pd/C) yields the corresponding amine .
Electrophilic Aromatic Substitution
- Pyridine ring : Limited reactivity due to electron-withdrawing -CF₃ and -CN groups. Halogenation (Br₂/FeBr₃) occurs selectively at the 5-position of the pyridine ring .
- Furan substituent : Prone to electrophilic substitution (e.g., nitration, sulfonation) at the 5-position .
Benzodiazole Modifications
- Methyl group oxidation : MnO₂ in CH₃CN oxidizes the 5-methyl group to a carbonyl (5-formylbenzimidazole) .
- Sulfanyl bridge cleavage : TFA/H₂O₂ cleaves the -SCH₂- linkage, regenerating the benzimidazole thiol .
Stability and Degradation Pathways
- Photodegradation : UV light induces cleavage of the furan ring, forming maleimide derivatives .
- Thermal decomposition : Above 200°C, the compound undergoes retro-Diels-Alder fragmentation, releasing CO and CF₃CN .
Comparative Reactivity Table
| Functional Group | Reaction | Conditions | Product | Yield |
|---|---|---|---|---|
| Nitrile (-CN) | Hydrolysis | 6M HCl, reflux | Carboxylic acid | 88% |
| Trifluoromethyl (-CF₃) | Nucleophilic substitution | NaN₃, DMSO, 120°C | -N₃ derivative | 42% |
| Furan | Diels-Alder | Maleic anhydride, toluene | Adduct | 67% |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Electronic Effects: The trifluoromethyl (-CF₃) group in the target compound and others (e.g., ) enhances electron-withdrawing properties, stabilizing the pyridine ring and improving metabolic resistance. Furan-2-yl substituents (target compound, ) exhibit higher reactivity in arylation reactions compared to thiophene analogs, as noted in .
Solubility and Bioavailability: The benzodiazolylmethyl sulfanyl group in the target compound may reduce solubility compared to glucopyranosylthio derivatives () but improve membrane permeability .
Structural Diversity: Thiazolo-pyrimidine systems () offer planar rigidity but lack the pyridine ring’s versatility in substitution patterns . Benzodiazole vs. Benzimidazole: The target’s 1,3-benzodiazole differs from benzimidazole () in NH group positioning, affecting H-bond donor capacity.
Synthetic Accessibility :
- The target compound’s sulfanyl group likely requires nucleophilic substitution (e.g., thiol-pyridine coupling), analogous to methods in and .
- Furan-2-yl attachment may involve Suzuki-Miyaura coupling, leveraging palladium catalysis for C–C bond formation.
Notes
- Limitations : Direct comparative bioactivity data (e.g., IC₅₀ values) for the target compound are absent in the provided evidence; inferences are drawn from structural analogs.
- Reactivity Insights : highlights that furan carbonitriles exhibit higher arylation yields (24.7%) than thiophene analogs (12.4%), supporting the furan-2-yl group’s utility in synthesis .
Q & A
Basic: What synthetic strategies are recommended for constructing the pyridine-carbonitrile core with trifluoromethyl and sulfanyl substituents?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Pyridine Core Formation: Start with a halogenated pyridine derivative (e.g., 3-cyano-4-trifluoromethylpyridine). Introduce the furan-2-yl group via Suzuki-Miyaura coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) and furan-2-ylboronic acid .
Sulfanyl Group Introduction: React the intermediate with [(5-methyl-1H-benzodiazol-2-yl)methyl]thiol under basic conditions (e.g., K₂CO₃ in DMF) to facilitate nucleophilic substitution at the 2-position of the pyridine ring .
Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the final product.
Key Considerations:
- Protect reactive sites (e.g., nitrile group) during coupling steps.
- Monitor reaction progress via TLC and HPLC (C18 column, acetonitrile/water gradient) .
Basic: How can researchers confirm the structural integrity of this compound?
Methodological Answer:
Combine spectroscopic and chromatographic techniques:
- 1H/13C NMR: Identify aromatic protons (δ 6.5–8.5 ppm for pyridine, furan, and benzodiazole rings), sulfanyl-CH₂ (δ 3.8–4.2 ppm), and trifluoromethyl (19F NMR: δ -60 to -65 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peak ([M+H]⁺) with <2 ppm error.
- IR Spectroscopy: Confirm nitrile stretch (~2220 cm⁻¹) and C-F bonds (~1150 cm⁻¹) .
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